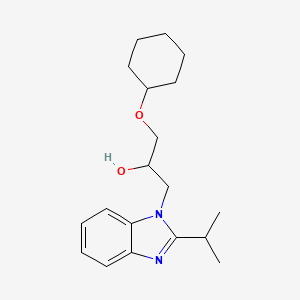![molecular formula C20H24N2O4S B5189581 N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5189581.png)
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as MPSP, is a chemical compound that has been studied for its potential applications in scientific research. MPSP is a selective inhibitor of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes.
科学研究应用
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been studied for its potential applications in cancer research, as Hsp90 is known to be overexpressed in many types of cancer cells. Inhibition of Hsp90 by this compound can lead to the degradation of client proteins that are essential for cancer cell survival and proliferation. This compound has also been studied for its potential applications in neurodegenerative diseases, as Hsp90 is involved in the regulation of protein folding and degradation in the brain.
作用机制
N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide binds to the ATP-binding site of Hsp90, preventing the binding of ATP and leading to the destabilization of the Hsp90 chaperone complex. This results in the degradation of client proteins that are dependent on Hsp90 for their stability and function. The mechanism of action of this compound is selective for Hsp90, and does not affect other heat shock proteins or molecular chaperones.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells, and to reduce tumor growth in animal models. This compound has also been shown to reduce the accumulation of protein aggregates in the brain, and to improve cognitive function in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is its selectivity for Hsp90, which allows for the specific inhibition of this protein without affecting other cellular processes. This compound also has high potency and stability, making it suitable for use in lab experiments. However, one limitation of this compound is its potential toxicity, as Hsp90 is involved in the regulation of many essential cellular processes. Careful dose optimization and toxicity studies are necessary to ensure the safety of this compound in lab experiments.
未来方向
There are several future directions for research on N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide. One area of focus is the development of more potent and selective Hsp90 inhibitors, which could have even greater therapeutic potential in cancer and neurodegenerative diseases. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition, which could help to personalize cancer treatment. Additionally, the role of Hsp90 in other cellular processes, such as immune regulation and inflammation, could be further explored to identify new therapeutic targets for this compound and other Hsp90 inhibitors.
合成方法
The synthesis of N-(2-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide involves several steps, starting with the reaction of 2-methylphenylamine with 4-nitrophenyl chloroformate to form 2-methylphenyl N-(4-nitrophenyl) carbamate. This intermediate is then reacted with 1-piperidinesulfonyl chloride to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
属性
IUPAC Name |
N-(2-methylphenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-7-3-4-8-19(16)21-20(23)15-26-17-9-11-18(12-10-17)27(24,25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBEXFIZBRTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![1-methyl-3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5189512.png)
![1-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5189517.png)
![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5189565.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5189576.png)
